3-Methoxy-3-(trifluoromethyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

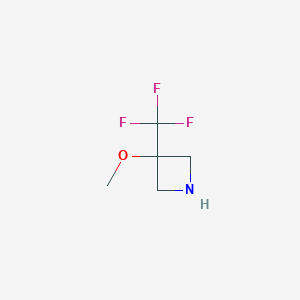

3-Methoxy-3-(trifluoromethyl)azetidine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 3-Methoxy-3-(trifluoromethyl)azetidine

This compound hydrochloride and its derivatives have demonstrated significant potential in various scientific research applications, particularly in anticancer research, neurological studies, and the development of novel therapeutic agents .

Anticancer Potential

Thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, which is structurally related to this compound, have been synthesized and assessed for their in vitro anticancer activity against human cancer cell lines. Some of these compounds have exhibited more potent anticancer properties than the standard drug Doxorubicin in specific cell lines .

GABA Uptake Inhibitors

Azetidine derivatives, including this compound, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. Their potential impact on neurotransmitter regulation makes them interesting for neurological research .

Monoacylglycerol Lipase (MAGL) Inhibitors

Azetidine derivatives are used in the design, synthesis, and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers . In particular, a novel class of MAGL inhibitors uses a 'tail switching' strategy, where the 'tail' refers to the group attached to the piperazinyl azetidine skeleton . Research efforts have focused on synthesizing (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone-derived carbamates or ureas as irreversible candidate MAGL inhibitors and (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone-derived amides as reversible candidates, with the possibility of radiolabeling with carbon-11 or fluorine-18 .

Triple Reuptake Inhibitors

Research on azetidine derivatives has also focused on developing novel therapeutic agents. The exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors highlights the therapeutic potential of these compounds in the treatment of various conditions .

Other Azetidine Derivatives Applications

- 3-Phenoxyazetidines: These compounds and their 1-carboxamide derivatives possess pharmacological activity and are used in the pharmaceutical field . They can be prepared through improved methods employing catalysts or stabilizing agents to enhance yields or prevent the formation of contaminants . 3-phenoxyazetidines also have anorexigenic activity and serve as chemical intermediates in synthesizing 3-phenoxy-1-azetidinecarboxamides, which exhibit antidepressant activity and are useful in treating epilepsy .

- 2,4-cis-Disubstituted Amino Azetidines: Single enantiomers of these compounds have been synthesized and used as ligands for copper-catalyzed Henry reactions of aldehydes .

- 3-(Pyrazol-1-yl)azetidine: This structure is present in Baricitinib, a disease-modifying antirheumatic drug .

- 3,3-Disubstituted Thietane Dioxides: A divergent approach to synthesizing these derivatives involves forming carbocations on the 4-membered ring using catalytic Lewis or Brønsted acids .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-3-(trifluoromethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-10-4(2-9-3-4)5(6,7)8/h9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJCLZREZUJUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.